molecular formula C10H8N4 B581424 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile CAS No. 1203499-48-2

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Cat. No.: B581424
CAS No.: 1203499-48-2
M. Wt: 184.202
InChI Key: AWOYWYUGJKKFNO-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H8N4. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities and photochemical properties

Scientific Research Applications

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions for research on “2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile” would depend on its potential applications. Given the diverse biological activities and photochemical properties of naphthyridines, potential areas of interest could include medicinal chemistry, materials science, and the development of more ecofriendly, safe, and atom economical approaches for the synthesis of 1,8-naphthyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,8-naphthyridine-3-carbonitrile
  • 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
  • 1,5-Naphthyridine-3-carbonitrile
  • 2-Methyl-1,8-naphthyridine

Uniqueness

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOYWYUGJKKFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673621
Record name 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-48-2
Record name 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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